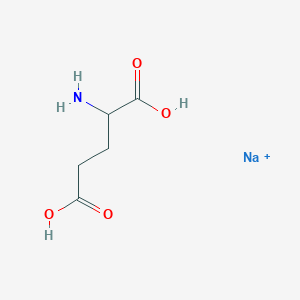
Glutamic acid, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Glutamic acid, sodium salt is a compound derived from glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is a racemic mixture, meaning it contains equal parts of the D- and L- forms of glutamic acid. It is commonly used in research and industrial applications due to its unique properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing DL-Glutamic acid involves the condensation of β-propiolactone with the sodium salt of diethyl acetamidomalonate, followed by acid hydrolysis . This method yields DL-Glutamic acid with an overall efficiency of 87%. The intermediate product, the diethyl ester of N-acetyl-2-carbethoxyglutamic acid, can be isolated and hydrolyzed to obtain glutamic acid hydrochloride, which is then converted to DL-Glutamic acid .
Industrial Production Methods
In industrial settings, DL-Glutamic acid can be produced through microbial fermentation. This method involves the use of bacteria capable of synthesizing poly-γ-glutamic acid from renewable biomass. The resulting polymer can then be hydrolyzed to produce DL-Glutamic acid .
Chemical Reactions Analysis
Types of Reactions
DL-Glutamic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form α-ketoglutarate.
Reduction: It can be reduced to form glutamate.
Substitution: It can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include NADP+ and water.
Reduction: Common reagents include NADPH.
Substitution: Various reagents can be used depending on the desired derivative.
Major Products
Oxidation: α-ketoglutarate
Reduction: Glutamate
Substitution: Various derivatives depending on the reagents used.
Scientific Research Applications
DL-Glutamic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various compounds and as a reagent in chemical reactions.
Biology: It plays a role in the study of neurotransmitters and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a component in total parenteral nutrition.
Industry: It is used in the production of biodegradable polymers and as a flavor enhancer in the food industry
Mechanism of Action
DL-Glutamic acid, sodium salt exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in significant quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Monosodium D-glutamate
- Monosodium L-glutamate
- Poly-D-glutamic acid, sodium salt
- Poly-L-glutamic acid, sodium salt
Uniqueness
DL-Glutamic acid, sodium salt is unique due to its racemic nature, containing both D- and L- forms of glutamic acid. This property allows it to be used in a broader range of applications compared to its individual isomers.
Properties
CAS No. |
21932-17-2 |
|---|---|
Molecular Formula |
C5H9NNaO4+ |
Molecular Weight |
170.12 g/mol |
IUPAC Name |
sodium;2-aminopentanedioic acid |
InChI |
InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1 |
InChI Key |
LPUQAYUQRXPFSQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















